2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium
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Overview
Description
2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium typically involves multiple steps. One common method includes the reaction of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid with ethyltrimethylammonium bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
Scientific Research Applications
2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders.
Industry: It is used in the development of antioxidant additives for various industrial applications
Mechanism of Action
The mechanism of action of 2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. This antioxidant activity is mediated through pathways involving the upregulation of antioxidant enzymes and the inhibition of pro-oxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: A form of vitamin E that shares structural similarities and antioxidant functions with the compound.
Uniqueness
2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium is unique due to its specific molecular structure, which provides distinct antioxidant capabilities and potential therapeutic applications. Its water solubility and stability under various conditions make it a valuable compound for research and industrial use .
Properties
CAS No. |
146832-00-0 |
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Molecular Formula |
C18H30NO2+ |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium |
InChI |
InChI=1S/C18H29NO2/c1-12-13(2)17-15(14(3)16(12)20)8-9-18(4,21-17)10-11-19(5,6)7/h8-11H2,1-7H3/p+1/t18-/m0/s1 |
InChI Key |
CYFUJFPQQKYUKZ-SFHVURJKSA-O |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CC[N+](C)(C)C)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CC[N+](C)(C)C)C(=C1O)C)C |
Origin of Product |
United States |
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